

# Application Note: Spectrophotometric Quantification of Chlorophyll d

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## Compound of Interest

Compound Name: Chlorophyll d

Cat. No.: B1255416

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## Introduction

**Chlorophyll d** (Chl d) is a unique chlorophyll pigment found in some cyanobacteria, most notably *Acaryochloris marina*. It is distinguished by its absorption maximum in the far-red region of the electromagnetic spectrum, typically around 700 nm, which is a longer wavelength than that of other chlorophylls. This characteristic allows organisms containing Chl d to utilize far-red light for photosynthesis, a significant advantage in light-limited environments. Accurate quantification of Chl d is crucial for research in photosynthesis, bioenergetics, and the development of novel light-harvesting technologies. This application note provides a detailed protocol for the spectrophotometric quantification of **Chlorophyll d** concentration.

## Principle

The concentration of **Chlorophyll d** in a solvent extract can be determined by measuring its absorbance at a specific wavelength using a spectrophotometer. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of Chl d can be calculated using its specific extinction coefficient ( $\epsilon$ ), which is a measure of how strongly the molecule absorbs light at a particular wavelength.

## Materials and Reagents

- Spectrophotometer (UV-Vis)

- Quartz or glass cuvettes (1 cm path length)
- Centrifuge
- Sonicator or tissue homogenizer
- Volumetric flasks and pipettes
- Filter paper or syringe filters (0.22  $\mu\text{m}$ )
- Solvents: 100% Methanol, 90% Acetone, or Ethanol (spectroscopic grade)
- Sample containing **Chlorophyll d** (e.g., cultured *Acaryochloris marina* cells)

## Data Presentation: Quantitative Properties of Chlorophyll d

The following table summarizes the key quantitative data for the spectrophotometric determination of **Chlorophyll d** in various solvents. It is critical to use the correct absorption maximum ( $\lambda_{\text{max}}$ ) and extinction coefficient for the specific solvent used for extraction.

Solvent	Absorption Maximum ( $\lambda_{\text{max}}$ ) (nm)	Molar Extinction Coefficient ( $\epsilon$ ) ( $\text{L mol}^{-1} \text{cm}^{-1}$ )	Specific Extinction Coefficient ( $\alpha$ ) ( $\text{L g}^{-1} \text{cm}^{-1}$ )	Reference
100% Methanol	697	$63.68 \times 10^3$	71.11	[1][2]
90% Acetone	~696	See Note 1	See Note 1	[3]
Ethanol	~696	See Note 1	See Note 1	[3]

Note 1: Specific absorbance coefficients for **Chlorophyll d** in 90% acetone and ethanol can be derived from the universal equations provided by Ritchie (2008). Researchers should refer to this publication for the precise coefficients to be used in the calculation formulas.[3]

## Experimental Protocol

This protocol outlines the steps for extracting **Chlorophyll d** from a biological sample and quantifying its concentration using spectrophotometry.

## 1. Sample Preparation and Pigment Extraction

This protocol is optimized for the extraction of **Chlorophyll d** from the cyanobacterium *Acaryochloris marina*.[\[2\]](#)

- **Cell Harvesting:** Harvest a known volume or weight of *Acaryochloris marina* cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant.
- **Solvent Addition:** Resuspend the cell pellet in a precise volume of 100% methanol. The volume of methanol should be sufficient to fully immerse the pellet and allow for accurate measurement.
- **Cell Lysis:** Disrupt the cells to release the pigments. Sonication on ice is an effective method. [\[2\]](#) Alternatively, bead beating or homogenization can be used.
- **Pigment Extraction:** Incubate the mixture on ice for 30 minutes in the dark to facilitate complete pigment extraction.[\[2\]](#)
- **Clarification:** Centrifuge the extract at high speed (e.g., 15,000 x g for 20 minutes) to pellet cell debris.[\[2\]](#)
- **Collection:** Carefully collect the supernatant containing the extracted pigments. If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

## 2. Spectrophotometric Measurement

- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength to the absorption maximum of **Chlorophyll d** in the solvent being used (e.g., 697 nm for 100% methanol).
- **Blanking:** Fill a cuvette with the same solvent used for extraction (e.g., 100% methanol) and use it to zero the spectrophotometer (set absorbance to 0).

- **Sample Measurement:** Transfer the clarified pigment extract to a clean cuvette and measure the absorbance at the predetermined wavelength. Ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0). If the absorbance is too high, dilute the extract with a known volume of the solvent and re-measure. Remember to account for the dilution factor in the final calculation.
- **Turbidity Correction:** It is good practice to also measure the absorbance at 750 nm. Since chlorophylls do not absorb at this wavelength, any reading above zero is due to turbidity. Subtract the absorbance at 750 nm from the absorbance at the peak wavelength.

### 3. Calculation of **Chlorophyll d** Concentration

The concentration of **Chlorophyll d** can be calculated using the Beer-Lambert law:

$$A = \epsilon cl$$

Where:

- A is the absorbance (after turbidity correction)
- $\epsilon$  is the molar extinction coefficient ( $\text{L mol}^{-1} \text{cm}^{-1}$ )
- c is the concentration ( $\text{mol L}^{-1}$ )
- l is the path length of the cuvette (typically 1 cm)

To calculate the concentration in  $\text{mg L}^{-1}$ :

$$\text{Concentration (mg L}^{-1}\text{)} = (A / \alpha) \times 1000$$

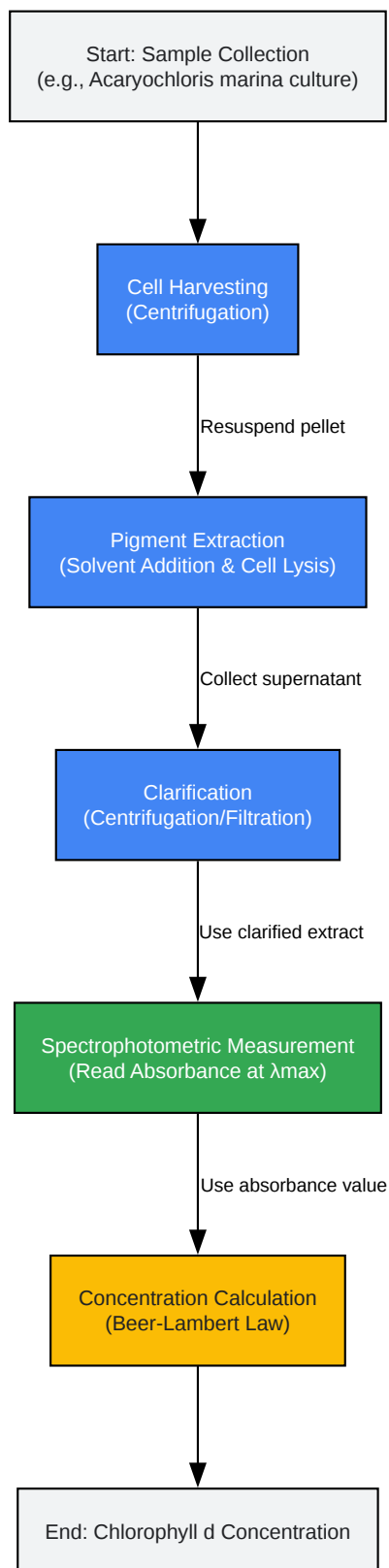
Where:

- A is the absorbance (after turbidity correction)
- $\alpha$  is the specific extinction coefficient ( $\text{L g}^{-1} \text{cm}^{-1}$ )

For 100% Methanol:

Concentration of Chl d ( $\text{mg L}^{-1}$ ) = (Absorbance at 697 nm / 71.11) x Dilution Factor

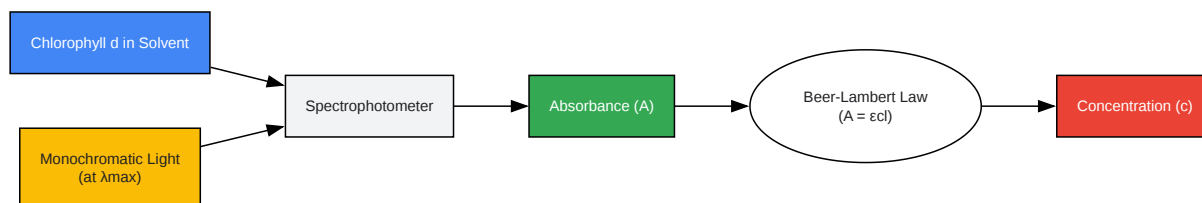
## Visualization of the Experimental Workflow



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Caption: Workflow for the spectrophotometric quantification of **Chlorophyll d**.

## Signaling Pathway Diagram (Logical Relationship)



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Caption: The logical relationship of spectrophotometric quantification.

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## References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. Effects of Light and Oxygen on Chlorophyll d Biosynthesis in a Marine Cyanobacterium *Acaryochloris marina* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [ps.ueb.cas.cz](https://www.ps.ueb.cas.cz) [[ps.ueb.cas.cz](https://www.ps.ueb.cas.cz)]
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